4-(Dimethylamino)-3-methylbutanoic acid
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(dimethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(4-7(9)10)5-8(2)3/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
QBJFAOYOWNNRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Amino Acid Derivatization
One of the most straightforward methods involves the chemical modification of existing amino acids or their derivatives to introduce the dimethylamino group at the 4-position of the butanoic acid chain. This typically involves:
- Starting Material: 3-Methylbutanoic acid or related precursors.
- Reagents: Dimethylamine or its derivatives, often in the presence of activating agents or catalysts.
- Reaction Conditions: Mild to moderate temperatures, often under inert atmospheres to prevent oxidation.
- Activation of the carboxylic acid group (e.g., via formation of acyl chlorides or esters).
- Nucleophilic substitution with dimethylamine to form the corresponding amide or amino derivative.
- Subsequent reduction or rearrangement steps to position the amino group at the desired location.
Limitations: Selectivity can be challenging, and side reactions such as over-alkylation or polymerization may occur.
Reductive Amination of Ketone Precursors
Another prevalent approach involves the reductive amination of ketone or aldehyde intermediates:
- Key Intermediate: 3-Methyl-2-butene-1-one or related compounds.
- Reagents: Dimethylamine and reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst.
- Reaction Conditions: Acidic or neutral pH, moderate temperatures, and controlled atmospheres.
- Formation of an imine or iminium ion intermediate between the ketone and dimethylamine.
- Reduction of the imine to yield the N,N-dimethylated amino compound.
- Carboxylation or oxidation steps to introduce the acid functionality.
Advantages: High selectivity and relatively mild conditions.
Multistep Pathways via Esterification and Amination
A more elaborate route involves initial esterification of butanoic acid derivatives, followed by amino substitution:
- Step 1: Ester formation from butanoic acid derivatives.
- Step 2: Nucleophilic substitution with dimethylamine or related amines.
- Step 3: Hydrolysis of esters to yield the free acid.
Note: This method allows for better control over regioselectivity and functional group compatibility.
Alternative Methods Inspired by Patent Disclosures
Patent literature provides innovative methods that avoid hazardous reagents like hypochlorite or haloforms, favoring more environmentally friendly processes:
Example: A process involving the rearrangement of 2-methyl-3-butyne-2-alcohol to form 3-methyl-2-butene-1-al, followed by oxidation to the acid, as described in patent CN101391948B.
-
- Catalytic rearrangement using copper or chromium-based catalysts.
- Oxidation with oxygen or air at controlled pressures and temperatures.
- Use of benign solvents such as orthodichlorobenzene or whiteruss.
Implication for 4-(Dimethylamino)-3-methylbutanoic acid: Similar strategies could be adapted, involving subsequent amination steps.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct amino derivatization | 3-Methylbutanoic acid derivatives | Dimethylamine, activating agents | Mild to moderate temperatures, inert atmosphere | Straightforward, high specificity | Potential over-alkylation |
| Reductive amination | Ketone intermediates | Dimethylamine, reducing agents | Acidic/neutral pH, controlled temps | High selectivity, mild conditions | Requires precise control |
| Esterification + amination | Butanoic acid esters | Dimethylamine, hydrolyzing agents | Mild heating, hydrolysis conditions | Good regioselectivity | Multi-step, longer process |
| Patent-inspired catalytic rearrangement | Alkynes, alcohols, oxygen | Copper/chromium catalysts, oxygen | 20-50°C, 0.1-0.2 MPa, specific solvents | Environmentally friendly, high yield | Requires specialized catalysts |
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
4-(Dimethylamino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structure : Differs by lacking the 3-methyl group.
- Molecular Formula: C₆H₁₄ClNO₂ .
- Properties :
- Higher water solubility due to the hydrochloride salt form.
- Reduced lipophilicity compared to the 3-methyl variant.
- Applications : Used in resin cements as a co-initiator, where its reactivity surpasses methacrylate-based amines .
4-(Dimethylamino)-3-hydroxybutanoic Acid
3-Methylbutanoic Acid
- Structure: Lacks the dimethylamino group.
- Molecular Formula : C₅H₁₀O₂ .
- Properties: Higher acidity (pKa ~4.8) due to absence of electron-donating dimethylamino groups. Key aroma compound in cheese and beef, contributing to sour and savory notes .
- Applications: Food flavoring agent; less relevant in pharmaceuticals compared to amino-substituted analogs.
3-Amino-4-phenylbutanoic Acid
- Structure: Phenyl group at C4 and amino group at C3.
- Molecular Formula: C₁₀H₁₃NO₂ .
- Properties: Increased hydrophobicity due to the aromatic ring. Amino group enables zwitterionic behavior at physiological pH.
- Applications: Potential use in peptide mimetics or enzyme inhibitors .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Butanoic Acid Derivatives
Chemical Reactivity
- The dimethylamino group in this compound donates electrons, reducing the carboxylic acid's acidity compared to 3-methylbutanoic acid.
- Steric hindrance from the 3-methyl group may slow nucleophilic reactions at the β-carbon .
Biological Activity
4-(Dimethylamino)-3-methylbutanoic acid, commonly known as DMBA, is an organic compound characterized by its dimethylamino group attached to a butanoic acid backbone. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and interactions with molecular targets.
- Molecular Formula : CHNO
- Molecular Weight : 145.20 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(CC(=O)O)CN(C)C
The biological activity of DMBA primarily stems from its ability to interact with specific molecular targets. The dimethylamino group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. This interaction is crucial for its applications in drug development and metabolic studies.
Biological Activities
Research has indicated that DMBA exhibits several notable biological activities:
- Anti-inflammatory Effects : DMBA has been studied for its role as an EP4 antagonist, which is significant in reducing inflammation by inhibiting prostaglandin E2 (PGE2) signaling pathways. In vitro studies have shown that DMBA can inhibit TNFα production in human whole blood assays, demonstrating its potential as an anti-inflammatory agent .
- Enzyme Interactions : The compound has been investigated for its interactions with various enzymes, suggesting a role in modulating metabolic pathways. For instance, it may influence the activity of enzymes involved in the metabolism of fatty acids and amino acids.
- Potential Therapeutic Applications : Ongoing research is exploring the therapeutic implications of DMBA in conditions such as pain management and cancer therapy. Its unique structure allows it to serve as a building block for more complex medicinal compounds .
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of DMBA by assessing its effect on PGE2-induced TNFα reduction. The compound exhibited an IC50 value of 123 nM, significantly outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in specific models of inflammation .
Study 2: Enzyme Modulation
Another research focused on the enzyme modulation capabilities of DMBA. It was found to enhance the activity of certain transferases, which are crucial for various biochemical reactions, including those involved in drug metabolism and detoxification processes .
Comparison with Similar Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| 4-(Dimethylamino)pyridine | Nucleophilic catalyst | Organic synthesis |
| 4-(Dimethylamino)benzoic acid | Reagent for dye production | Organic chemistry |
| This compound | Unique dimethylamino and butanoic acid backbone | Anti-inflammatory and therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
